REACTION_SMILES
|
[CH3:1][N:2]([CH3:3])[CH:18]=[CH:4][c:5]1[c:6]([N+:15](=[O:16])[O-:17])[cH:7][c:8]([C:11](=[O:12])[O:13][CH3:14])[cH:9][cH:10]1.[I+3:25]([O-:26])([O-:27])([O-:28])[O-:29].[Na+:30].[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1.[OH2:24].[OH2:31]>>[CH:4]([c:5]1[c:6]([N+:15](=[O:16])[O-:17])[cH:7][c:8]([C:11](=[O:12])[O:13][CH3:14])[cH:9][cH:10]1)=[O:19]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ccc(C=CN(C)C)c([N+](=O)[O-])c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[O-][I+3]([O-])([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1ccc(C=O)c([N+](=O)[O-])c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |